molecular formula C6H9ClN2 B7950908 5-Chloro-1-propyl-1H-pyrazole

5-Chloro-1-propyl-1H-pyrazole

Cat. No.: B7950908
M. Wt: 144.60 g/mol
InChI Key: RLFLQBNVRRIQLR-UHFFFAOYSA-N
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Description

5-Chloro-1-propyl-1H-pyrazole: is a heterocyclic compound featuring a five-membered ring structure with two adjacent nitrogen atoms and a chlorine atom at the 5-position This compound is part of the pyrazole family, which is known for its diverse biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production typically follows similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques like chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar solvents.

    Oxidation: Bromine in acetic acid or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include 5-amino-1-propyl-1H-pyrazole or 5-thio-1-propyl-1H-pyrazole.

    Oxidation Products: Pyrazole N-oxides with varying substituents.

Scientific Research Applications

Chemistry: 5-Chloro-1-propyl-1H-pyrazole is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activities .

Biology and Medicine: The compound has been investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent. Its ability to interact with various biological targets makes it a valuable candidate for drug development .

Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals, dyes, and polymers. Its unique chemical properties contribute to the development of materials with specific functionalities .

Mechanism of Action

The mechanism of action of 5-Chloro-1-propyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorine and propyl groups enhance its binding affinity and selectivity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby modulating biochemical pathways .

Comparison with Similar Compounds

  • 5-Chloro-1-vinyl-1H-pyrazole
  • 3-Alkenyl-5-chloro-1H-pyrazoles
  • 5-Chloro-3-propyl-1-vinyl-1H-pyrazole

Uniqueness: 5-Chloro-1-propyl-1H-pyrazole stands out due to its specific substitution pattern, which imparts unique reactivity and biological activity. The presence of the propyl group at the 1-position and the chlorine at the 5-position differentiates it from other pyrazole derivatives, offering distinct advantages in synthetic applications and biological interactions .

Properties

IUPAC Name

5-chloro-1-propylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClN2/c1-2-5-9-6(7)3-4-8-9/h3-4H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLFLQBNVRRIQLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=CC=N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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